5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide
CAS No.: 51542-48-4
Cat. No.: VC2905051
Molecular Formula: C4H8Br2N2S
Molecular Weight: 276 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51542-48-4 |
|---|---|
| Molecular Formula | C4H8Br2N2S |
| Molecular Weight | 276 g/mol |
| IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |
| Standard InChI Key | XUQZLXHWMASZJH-UHFFFAOYSA-N |
| SMILES | C1C(SC(=N1)N)CBr.Br |
| Canonical SMILES | C1C(SC(=N1)N)CBr.Br |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Isomerism
The compound’s structure consists of a saturated thiazole ring (positions 4 and 5 are single-bonded) with substituents at positions 2 and 5:
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Position 2: Primary amine (-NH₂) group.
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Position 5: Bromomethyl (-CH₂Br) group.
SMILES Representation: C1C(SC(=N1)N)CBr.Br .
Physicochemical Data
Synthesis and Preparation Methods
Common Synthetic Pathways
The synthesis typically involves bromination of a thiazole precursor. Key methods include:
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Radical Bromination:
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Nucleophilic Substitution:
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One-Pot Cyclization:
Key Reagents and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, benzoyl peroxide, ethanol | Introduces bromomethyl group |
| Cyclization | KSCN, benzylamine | Forms dihydrothiazole ring |
| Acidification | HBr (aq.) | Precipitates hydrobromide salt |
Applications in Research and Industry
Role as a Precursor in Organic Synthesis
The bromomethyl group enables diverse functionalization:
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Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, or Ullmann couplings to introduce aryl or heteroaryl groups .
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Nucleophilic Substitution: Replacement of bromide with amines, thiols, or alkoxides to generate bioactive derivatives .
Example: Reaction with secondary amines to form N-alkylated thiazol-2-amine derivatives, which are intermediates in kinase inhibitor synthesis .
Biological Relevance
While direct biological data for this compound is limited, its structural analogs exhibit:
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Anticancer Activity: Thiazole derivatives inhibit kinases (e.g., PI3K) and show cytotoxicity against leukemia (K562) and breast cancer (MCF7) cell lines .
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Antimicrobial Properties: Thiazole-based compounds display activity against Candida albicans and Staphylococcus aureus .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| ChemicalBook | 95% | 500 mg | $768.08 |
| Chemsrc | ≥95% | 1 g | Not listed |
| American Custom Chemicals Corporation | 95% | 500 mg | $768.08 |
Prices and availability may vary; contact suppliers for bulk orders .
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